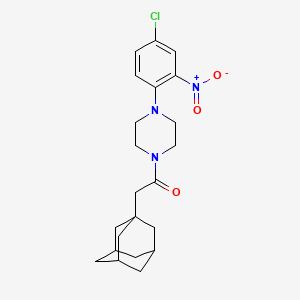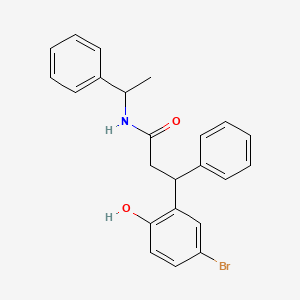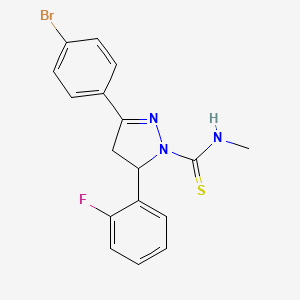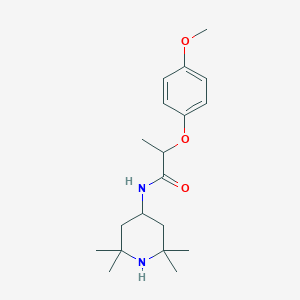
1-(1-adamantylacetyl)-4-(4-chloro-2-nitrophenyl)piperazine
説明
1-(1-adamantylacetyl)-4-(4-chloro-2-nitrophenyl)piperazine, commonly known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool in various fields of study. In
科学的研究の応用
ACPD has been extensively studied for its potential applications in scientific research. One of the main uses of ACPD is as an agonist for metabotropic glutamate receptors (mGluRs). These receptors are involved in a range of physiological processes, including synaptic plasticity, learning, and memory. By activating these receptors, ACPD can be used to study the role of mGluRs in these processes.
ACPD has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, ACPD has been used in studies of pain and inflammation, as well as in investigations of the role of glutamate receptors in addiction.
作用機序
ACPD acts as an agonist for mGluRs, specifically the group I mGluRs (mGluR1 and mGluR5). Activation of these receptors leads to the activation of intracellular signaling pathways, which can result in a range of physiological effects. ACPD has also been found to inhibit the activity of voltage-gated calcium channels, which can further modulate the release of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPD are diverse and depend on the specific receptors and signaling pathways involved. ACPD has been found to modulate synaptic plasticity, learning, and memory through its effects on mGluRs. In addition, ACPD has been shown to have neuroprotective effects, reducing cell death in models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of ACPD is its specificity for mGluRs, allowing for the selective activation of these receptors in lab experiments. In addition, ACPD has a long half-life, making it a useful tool for studying long-term effects. However, ACPD can also have off-target effects, and its use can be limited by its solubility and stability.
将来の方向性
There are many potential future directions for the use of ACPD in scientific research. One area of interest is the development of ACPD-based therapeutics for neurodegenerative diseases. In addition, ACPD could be used to study the role of mGluRs in addiction and pain. Further research is also needed to fully understand the biochemical and physiological effects of ACPD and its potential limitations as a research tool.
Conclusion:
1-(1-adamantylacetyl)-4-(4-chloro-2-nitrophenyl)piperazine, or ACPD, is a valuable tool in scientific research due to its specificity for mGluRs and its diverse range of biochemical and physiological effects. ACPD has been used to study synaptic plasticity, learning, and memory, as well as neurodegenerative diseases, pain, and addiction. While ACPD has many advantages as a research tool, further research is needed to fully understand its potential limitations and to explore new directions for its use.
特性
IUPAC Name |
2-(1-adamantyl)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c23-18-1-2-19(20(10-18)26(28)29)24-3-5-25(6-4-24)21(27)14-22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMSRPYKJVROON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387964 | |
| Record name | ZINC04703746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5727-31-1 | |
| Record name | ZINC04703746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4107196.png)
![N-{1-[4-ethyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B4107203.png)
![N-(2-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4107212.png)

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B4107222.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-5-(3-chlorophenyl)-2-furamide hydrochloride](/img/structure/B4107225.png)
![3-({4-[(4-phenyl-1-piperazinyl)carbonyl]cyclohexyl}methyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4107231.png)
![ethyl 4-({[3-cyclopropyl-1-(4-fluorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4107237.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-methoxynicotinamide](/img/structure/B4107238.png)


![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4107262.png)
![5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4107265.png)